molecular formula C11H15NO B3224294 (R)-2-(3-methoxyphenyl)pyrrolidine CAS No. 1228556-79-3

(R)-2-(3-methoxyphenyl)pyrrolidine

Cat. No.: B3224294
CAS No.: 1228556-79-3
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-methoxyphenyl)pyrrolidine is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a key scaffold in the development of biologically active compounds and is found in numerous pharmaceuticals . Its chiral nature makes it a valuable building block for constructing stereospecific molecules, which is critical in the design of enzyme inhibitors and receptor ligands . Researchers utilize such chiral pyrrolidines as precursors in synthesizing compounds for various therapeutic areas. The methoxyphenyl substituent on the ring may contribute to specific pharmacodynamic properties, such as influencing binding affinity to biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Always refer to the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(3-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFYRMABWIOIW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control Pertaining to R 2 3 Methoxyphenyl Pyrrolidine

Enantioselective Synthesis Strategies for (R)-2-(3-Methoxyphenyl)pyrrolidine

Achieving high enantiopurity is critical for the application of chiral molecules. For this compound, several strategies are employed to ensure the desired stereoisomer is produced selectively.

Asymmetric catalysis provides an efficient route to chiral pyrrolidines by directly creating the desired stereocenter during the ring-forming process. nih.gov These methods often rely on chiral catalysts to guide the reaction pathway towards one enantiomer over the other.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool. mdpi.com Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are prominent catalysts for the asymmetric functionalization of aldehydes and ketones, which can serve as precursors to the pyrrolidine (B122466) ring. nih.govmdpi.com Asymmetric cascade reactions, often catalyzed by bifunctional organocatalysts like cinchonidine-derived amino-squaramides, can be used to construct highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. rsc.org

Metal-based catalysts are also widely used. For instance, an "asymmetric clip-cycle" strategy employs a chiral phosphoric acid to catalyze an enantioselective intramolecular aza-Michael cyclization, forming substituted pyrrolidines with high enantioselectivity. acs.orgwhiterose.ac.uk Other metal-catalyzed approaches include:

Iridium Catalysis : Chiral iridacycle complexes can catalyze the annulation of racemic diols and primary amines to produce a range of enantioenriched pyrrolidines. organic-chemistry.org

Gold Catalysis : Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides yields enantioenriched pyrrolidines with excellent yields and selectivities. organic-chemistry.org

Copper Catalysis : Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines. organic-chemistry.org

The table below summarizes various catalytic approaches applicable to pyrrolidine synthesis.

Catalyst Type Reaction Key Features
Proline DerivativesAldol / Mannich ReactionsReadily available, metal-free, foundational in organocatalysis. nih.govmdpi.com
Chiral Phosphoric AcidIntramolecular aza-Michael"Clip-cycle" strategy, high enantioselectivities for disubstituted pyrrolidines. acs.orgwhiterose.ac.uk
Iridium ComplexesBorrowing Hydrogen AnnulationDirect synthesis from simple diols and amines. organic-chemistry.org
Copper ComplexesIntramolecular C-H AminationForms pyrrolidine ring via direct C-H functionalization. organic-chemistry.org

Chiral resolution is a classical and widely practiced method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient. The most common approach involves reacting the racemic amine, such as (±)-2-(3-methoxyphenyl)pyrrolidine, with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org

This reaction creates a pair of diastereomeric salts. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors. youtube.com This difference allows for their separation by conventional methods like fractional crystallization. wikipedia.orggoogle.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with an acid or base, to yield the desired enantiopure amine. libretexts.orgyoutube.com

For the resolution of a basic compound like 2-(3-methoxyphenyl)pyrrolidine (B28105), enantiomerically pure acids are used as resolving agents.

The table below lists common resolving agents for amines.

Chiral Resolving Agent Type Separation Principle
(+)-Tartaric AcidChiral AcidForms diastereomeric salts with racemic amines, separable by crystallization. wikipedia.orglibretexts.org
(-)-Mandelic AcidChiral AcidForms diastereomeric salts, allowing for separation based on differential solubility. youtube.com
(1R)-(-)-10-Camphorsulfonic acidChiral AcidStrong acid used for forming crystalline diastereomeric salts with amines. nih.gov
BrucineChiral Base(Used for resolving racemic acids) Forms diastereomeric salts. libretexts.org

While effective, a significant drawback of chiral resolution is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemate is typically discarded. wikipedia.org

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach offers a green and efficient pathway to chiral molecules under mild reaction conditions.

For the synthesis of chiral pyrrolidines, engineered enzymes have demonstrated significant potential. Directed evolution has been used to develop variants of cytochrome P450 enzymes, such as P411-PYS-5149, that can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine rings with good enantioselectivity. nih.gov This "new-to-nature" biocatalysis provides a direct route from simple azide (B81097) precursors to valuable N-heterocycles. nih.gov

Another important class of enzymes is the imine reductases (IREDs), which are nicotinamide-dependent enzymes capable of the asymmetric reduction of imines to amines. researchgate.net A common strategy involves the cyclization of an aminoketone to a cyclic imine, which is then asymmetrically reduced by an IRED to furnish the chiral pyrrolidine. nih.gov This method is part of enzymatic cascades that can start from keto acids or diamines. researchgate.net

The table below highlights some enzymatic approaches for chiral pyrrolidine synthesis.

Enzyme Class Precursor Type Transformation Key Advantage
Engineered Cytochrome P411Organic AzidesIntramolecular C(sp³)–H AminationDirect C-H insertion to form the ring with high enantioselectivity. nih.gov
Imine Reductases (IREDs)Cyclic Imines (from Aminoketones)Asymmetric Imine ReductionHigh stereoselectivity in the final reduction step. nih.govresearchgate.net
DioxygenasesAromatic Precursorscis-DihydroxylationCreates chiral synthons for further elaboration into complex molecules. nih.gov

Precursor Chemistry and Synthetic Pathway Design for this compound

The design of a synthetic pathway to this compound hinges on the selection of appropriate starting materials and a sequence of reactions that efficiently builds the target structure.

A direct and common precursor for 2-(3-methoxyphenyl)pyrrolidine is the corresponding lactam, 5-(3-methoxyphenyl)-2-pyrrolidinone. This lactam can be reduced to the target pyrrolidine using a powerful reducing agent. A typical procedure involves the dropwise addition of lithium aluminum hydride (LiAlH₄) in a solvent like dry tetrahydrofuran (B95107) (THF) to a solution of the lactam under an inert atmosphere. prepchem.comresearchgate.net This method effectively reduces the amide carbonyl to a methylene (B1212753) group, yielding the desired pyrrolidine.

Other general precursors for the synthesis of the 2-arylpyrrolidine scaffold include:

Substituted Succinimides : Compounds like N-substituted 3-(3-methoxyphenyl)succinimide can be reduced to form the pyrrolidine ring. mdpi.com

γ-Nitro-ketones : The reduction of a γ-nitro-ketone, such as 1-(3-methoxyphenyl)-4-nitrobutan-1-one, can lead to intramolecular cyclization and the formation of the corresponding pyrrolidine.

Amino Alcohols : Acid-promoted cyclization of N-protected 4-amino-4-(3-methoxyphenyl)butan-1-ol can provide the pyrrolidine ring through intramolecular substitution. organic-chemistry.org

The table below outlines some precursor strategies.

Precursor Key Transformation Reagents
5-(3-methoxyphenyl)-2-pyrrolidinoneAmide ReductionLithium aluminum hydride (LiAlH₄). prepchem.comresearchgate.net
γ-Amino KetonesReductive AminationCatalytic hydrogenation (e.g., H₂, Pd/C). nih.gov
N-Carbamate Protected Amino AlcoholsAcid-Promoted CyclizationOrthoesters and acid catalyst. organic-chemistry.org
3-Chloropropylamine and Aromatic AldehydesCyclization via ImineGrignard or organolithium reagents. organic-chemistry.org

Derivatization and Functionalization of the this compound Core

Once the chiral core of this compound is synthesized, the secondary amine provides a versatile handle for further modification. Derivatization at the nitrogen atom is a common strategy to modulate the molecule's properties for various applications.

N-Alkylation involves the introduction of an alkyl group onto the pyrrolidine nitrogen. This is typically achieved by reacting the secondary amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. This strategy has been used to synthesize N-methyl pyrrolidine alkaloids. whiterose.ac.uk A general procedure for alkylation can involve treating the amine with a base like sodium hydride (NaH) to form the corresponding amide, followed by the addition of an alkylating agent like propargyl bromide. nih.gov

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is readily accomplished by reacting the pyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to scavenge the acidic byproduct. A study on fibroblast activation protein (FAP) inhibitors involved the synthesis of a series of N-acylated glycyl-(2-cyano)pyrrolidines, demonstrating the utility of this functionalization. nih.gov

The table below provides examples of reagents used for these transformations.

Transformation Reagent Class Example Reagents Product Functional Group
N-AlkylationAlkyl HalidesMethyl iodide, Ethyl bromide, Benzyl chloride. whiterose.ac.ukTertiary Amine
N-AcylationAcyl ChloridesAcetyl chloride, Benzoyl chloride. nih.govAmide
N-AcylationAcid AnhydridesAcetic anhydride, Boc anhydride (di-tert-butyl dicarbonate). nih.govAmide / Carbamate

Arylation and Heteroarylation at the Pyrrolidine Ring and Phenyl Moiety

The structural modification of the this compound scaffold through the introduction of new aryl and heteroaryl groups is a key strategy for developing novel derivatives with tailored properties. These modifications can be directed at either the saturated pyrrolidine ring or the appended phenyl moiety, each presenting distinct chemical challenges and opportunities.

Arylation of the Pyrrolidine Ring:

Direct C–H arylation of the pyrrolidine ring, particularly at the C2 position, offers an efficient route to 2-arylpyrrolidine derivatives. Palladium-catalyzed cross-coupling reactions have been effectively employed for this purpose. One notable method involves a sulfur-directed C(sp³)–H α-arylation of 3-pyrrolines, which serve as precursors to saturated pyrrolidine systems. rsc.org In this approach, a thioacyl directing group facilitates the palladium-catalyzed coupling with various arylboronic acids, yielding 2-aryl-3-pyrrolines. These intermediates can then be readily reduced to the corresponding polysubstituted pyrrolidines. This strategy provides a robust pathway to derivatives that would be challenging to access through other means. rsc.org

Another synthetic approach involves the reaction of 3-arylidene-1-pyrrolines with phenols. This method allows for the direct introduction of a phenol-containing aryl group at the 2-position of the pyrrolidine ring under mild conditions, resulting in high yields of the desired 2-arylpyrrolidines. researchgate.net

Reaction Type Substrate Coupling Partner Catalyst/Reagent Product Type Reference
C(sp³)–H α-Arylation3-Pyrroline with Thioacyl GroupArylboronic AcidsPalladium Catalyst2-Aryl-3-pyrroline rsc.org
Nucleophilic Addition3-Arylidene-1-pyrrolinePhenols-2-(Hydroxyaryl)pyrrolidine researchgate.net

Functionalization of the Phenyl Moiety:

The phenyl ring of this compound offers multiple sites for arylation and heteroarylation, guided by the directing effects of the existing methoxy (B1213986) and pyrrolidinyl substituents. The reactivity of such aromatic systems can be modulated by reaction conditions. For instance, electrophilic aromatic substitution reactions, such as Friedel-Crafts arylations, can be employed, although regioselectivity can be a challenge.

More precise modifications can be achieved through modern cross-coupling methodologies. If the phenyl ring is first halogenated (e.g., brominated or iodinated), it can then participate in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce a wide array of aryl and heteroaryl groups. Furthermore, principles from peptide chemistry regarding the modification of aromatic amino acid residues can be adapted. nih.gov For example, reactions like diazonium couplings or Mannich-type condensations, which target positions activated by the hydroxyl group in tyrosine, could potentially be applied to the activated methoxyphenyl ring under appropriate conditions. nih.gov

Diversification via Side Chain Modifications and Formation of Complex Derivatives

Beyond direct arylation, the this compound scaffold can be extensively diversified by modifying its side chains or by using the core structure as a foundation for more complex, polycyclic architectures. nih.gov Such strategies are crucial for exploring a wider chemical space and generating molecules with unique three-dimensional shapes. nih.gov

Side Chain Modifications:

The term "side chain" in this context can refer to the methoxy group on the phenyl ring or any substituent attached to the pyrrolidine nitrogen. The methoxy group can be a handle for further reactions; for example, ether cleavage would yield a phenolic hydroxyl group, which can then be used for subsequent alkylations or acylations to introduce new functional groups.

Modifications to substituents on the pyrrolidine nitrogen are also a common strategy for diversification. If the nitrogen is unprotected, it can be acylated, alkylated, or used in reductive amination reactions to append a wide variety of side chains. These modifications can significantly alter the molecule's physical, chemical, and biological properties. The importance of such modifications is highlighted in studies on peptide analogs, where changes to side chains are used to enhance stability and targeting properties. mdpi.com The enzymatic modification of side chains in natural product biosynthesis, such as through oxidation or dehydrogenation, provides further inspiration for potential chemical transformations. nih.gov

Formation of Complex Derivatives:

The pyrrolidine ring itself can be a template for building more elaborate, often rigid, molecular scaffolds. This can be achieved through several "scaffold remodeling" strategies:

Ring Expansion: The five-membered pyrrolidine ring can be expanded into larger heterocyclic systems like piperidines.

Ring Cleavage: Reductive or oxidative cleavage of bonds within the pyrrolidine ring can open up the structure, allowing for the formation of novel acyclic or different heterocyclic systems. whiterose.ac.uk

Ring Annulation (Fusion): Additional rings can be fused to the pyrrolidine core. Cascade or tandem annulation reactions, where two new rings are formed in sequence, are powerful methods for rapidly increasing molecular complexity and generating sp³-rich, three-dimensional structures. nih.gov These approaches can transform a relatively simple pyrrolidine starting material into a complex polycyclic derivative with multiple new stereocenters. whiterose.ac.uknih.gov

Diversification Strategy Description Potential Outcome Reference
Side Chain ModificationChemical alteration of the methoxy group or N-substituents.Introduction of new functional groups, altered polarity. mdpi.com, nih.gov
Scaffold Remodeling: Ring Expansion/CleavageBreaking and reforming the pyrrolidine ring to create a new core structure.Formation of larger or different heterocyclic systems. whiterose.ac.uk
Scaffold Remodeling: Ring AnnulationFusing one or more new rings onto the existing pyrrolidine scaffold.Creation of complex, rigid, polycyclic architectures. nih.gov

Applications in Asymmetric Catalysis and Chiral Ligand Design Utilizing R 2 3 Methoxyphenyl Pyrrolidine

(R)-2-(3-Methoxyphenyl)pyrrolidine as a Chiral Auxiliary in Asymmetric Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.netslideshare.net After serving its purpose, the auxiliary is removed, having transferred its chirality to the substrate. The development of an effective chiral auxiliary requires that it be readily available, easily attached and removed, and that it provides a strong bias for diastereoface selection in the desired transformation. researchgate.net

Pyrrolidine (B122466) derivatives are frequently used as chiral auxiliaries. manchester.ac.ukacs.org For instance, C2-symmetric 2,5-disubstituted pyrrolidines have been broadly used to direct a variety of transformations. acs.org However, specific studies detailing the application of this compound itself as a chiral auxiliary in major asymmetric organic transformations are not prominently featured in the surveyed scientific literature. It is more commonly regarded as a chiral precursor for more complex catalytic structures.

Development of this compound-Based Chiral Ligands

The synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis. The pyrrolidine scaffold is a versatile platform for designing ligands that can coordinate with metal centers to create highly selective catalysts. researchgate.net

Ligand Scaffolds Featuring the this compound Unit (e.g., Bis-hydrazones, Phosphine (B1218219) Ligands)

Bis-hydrazone Ligands: Chiral bis-hydrazone ligands are a class of nitrogen-based ligands that have shown promise in metal-catalyzed reactions. nih.govnih.govresearchgate.net Research groups have developed synthetic routes to C₂-symmetric bis-hydrazone ligands derived from 2,5-diarylpyrrolidines. For example, a palladium-catalyzed, enantioselective cross-coupling reaction was developed using ligands prepared from various 2,5-diarylpyrrolidines. nih.gov In this context, a route to N-Boc-(R)-2-(4-methoxyphenyl)pyrrolidine was investigated as a precursor to the corresponding 1-aminopyrrolidine needed for the ligand. nih.gov While this demonstrates the utility of a closely related methoxy-substituted arylpyrrolidine, specific synthesis of bis-hydrazone ligands from the 3-methoxyphenyl (B12655295) isomer is not detailed.

Phosphine Ligands: Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis, particularly for cross-coupling and hydrogenation reactions. While numerous methods exist for the synthesis of phosphine ligands, and many incorporate heterocyclic backbones, there is no specific information in the reviewed literature on the synthesis of phosphine ligands that feature the this compound scaffold.

Metal-Complex Catalysis Utilizing this compound-Derived Ligands

The efficacy of a chiral ligand is demonstrated when it forms a complex with a transition metal, creating a catalyst that can mediate a chemical reaction with high enantioselectivity. Given the absence of specific literature on well-defined bis-hydrazone or phosphine ligands derived from this compound, there are consequently no reports on the catalytic activity of their corresponding metal complexes.

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of chiral pyrrolidines are often employed as organocatalysts or as ligands for metals to mediate a wide array of enantioselective transformations.

Asymmetric C-H Functionalization

Asymmetric C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds with control of stereochemistry. This field often relies on transition metal catalysts bearing chiral ligands. For example, rhodium(III) complexes with chiral cyclopentadienyl (B1206354) (Cpˣ) ligands have been used for enantioselective alkenyl C-H functionalization. nih.gov While this highlights a modern approach to asymmetric C-H activation, there are no specific examples in the reviewed literature of this compound or its derivatives being used to mediate such a reaction.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, are powerful methods for constructing enantioenriched pyrrolidines. rsc.orgnih.gov These reactions are often catalyzed by metal complexes with chiral ligands. The goal is typically the synthesis of complex pyrrolidine products, and various chiral phosphine and N,N'-dioxide ligands have been developed for this purpose. nih.govprepchem.com The literature focuses on the synthesis of pyrrolidines via this method, rather than the use of a specific pyrrolidine like this compound as the catalyst or chiral ligand for the transformation.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions represent a powerful tool in modern organic synthesis for the construction of chiral molecules, particularly biaryls and other stereochemically complex structures. These reactions, catalyzed by transition metals, typically palladium, involve the formation of a carbon-carbon bond between two different coupling partners. The enantioselectivity of these transformations is controlled by the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

While a wide variety of chiral ligands based on the pyrrolidine scaffold have been successfully employed in asymmetric cross-coupling reactions, a comprehensive search of the scientific literature did not yield specific examples detailing the application of This compound as a ligand or chiral auxiliary in this context.

The common types of asymmetric cross-coupling reactions where chiral pyrrolidine-based ligands are often utilized include:

Suzuki-Miyaura Coupling: The reaction of an organoboron compound with an organohalide.

Heck Reaction: The coupling of an unsaturated halide with an alkene.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.

Negishi Coupling: The reaction of an organozinc compound with an organohalide.

Stille Coupling: The coupling of an organotin compound with an organohalide.

Although no direct applications of This compound in these reactions were found, the general principles of chiral ligand design suggest that its derivatives could potentially be effective. The pyrrolidine ring provides a rigid backbone, and the stereocenter at the C2 position can effectively induce chirality. The methoxyphenyl group offers steric bulk and electronic properties that could be fine-tuned through derivatization to influence the catalytic activity and enantioselectivity.

Further research would be required to synthesize and evaluate ligands derived from This compound to determine their efficacy in asymmetric cross-coupling reactions. Such studies would involve the preparation of phosphine, N-heterocyclic carbene (NHC), or other coordinating derivatives and their subsequent testing in various palladium-catalyzed cross-coupling protocols.

Due to the absence of specific research data on the use of This compound in asymmetric cross-coupling reactions, no data table of research findings can be provided at this time.

Medicinal Chemistry and Biological Activity Studies of R 2 3 Methoxyphenyl Pyrrolidine Analogues Pre Clinical and Mechanistic Focus

(R)-2-(3-Methoxyphenyl)pyrrolidine as a Privileged Scaffold for Bioactive Compound Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a cornerstone in the design of therapeutic agents due to its unique three-dimensional structure and ability to engage with biological targets. nih.govnih.gov The this compound framework, in particular, has emerged as a "privileged scaffold." This term denotes a molecular structure that can serve as a foundation for ligands targeting a variety of receptors, enzymes, and other biological macromolecules. nih.gov

The versatility of this scaffold stems from several key features:

Stereochemistry: The chiral center at the 2-position of the pyrrolidine ring allows for stereospecific interactions with biological targets, which can significantly influence potency and selectivity. nih.govnih.gov

Structural Rigidity and Flexibility: The pyrrolidine ring itself possesses a degree of conformational flexibility, often described as "pseudorotation," which allows it to adapt to the topology of different binding sites. nih.govnih.gov The attachment of the 3-methoxyphenyl (B12655295) group provides a rigid aromatic component that can be strategically positioned to interact with specific residues within a target protein.

Synthetic Tractability: The scaffold is amenable to a wide range of chemical modifications, enabling the systematic exploration of the chemical space around the core structure to optimize biological activity. nih.govnih.gov

These characteristics have facilitated the discovery of this compound analogues with a broad spectrum of pharmacological activities, including neurological, antimicrobial, and anticancer effects. ontosight.ai

In Vitro Pharmacological Evaluation of this compound Derivatives

The biological potential of analogues derived from the this compound scaffold has been extensively investigated through a variety of in vitro assays. These studies are crucial for elucidating the mechanisms of action and identifying promising lead compounds for further development.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, BACE-1)

Derivatives of the pyrrolidine scaffold have been evaluated as inhibitors of various enzymes implicated in disease pathogenesis.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids. wikipedia.orgnih.govscbt.com Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies. wikipedia.orgnih.gov While direct studies on this compound derivatives as DHFR inhibitors are not extensively documented in the provided results, the broader class of pyrrolidine-containing compounds has been explored for this activity. For instance, thiourea (B124793) derivatives have shown inhibitory potential against Leishmania major DHFR. researchgate.net The general principle of DHFR inhibition involves molecules that mimic the structure of the natural substrate, dihydrofolate. wikipedia.orgnih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov Inhibition of BACE-1 is a major therapeutic strategy for this neurodegenerative disorder. nih.gov Pyrrolidine derivatives have been investigated as BACE-1 inhibitors. For example, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been identified as potent and selective inhibitors of BACE-1. nih.gov

Antimicrobial and Antifungal Activity Assessment (in vitro)

A significant area of research for pyrrolidine derivatives has been in the discovery of new antimicrobial and antifungal agents. nih.govnih.gov

Antibacterial Activity: Various pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain 1-(4-methoxyphenyl)pyrrolidin-2-ones have shown moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net The antimicrobial efficacy can be influenced by the nature of the substituents on the pyrrolidine ring. nih.gov

Antifungal Activity: Pyrrolidine-containing compounds have also been evaluated for their ability to inhibit the growth of pathogenic fungi. nih.govnih.gov Derivatives of 2,3-pyrrolidinedione have shown promising activity against Candida albicans and Streptococcus mutans. researchgate.netnih.gov Some analogues have exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents. researchgate.netnih.gov For example, phloeodictine analogues containing a tetrahydropyrrolo[1,2-a]pyrimidinium skeleton have demonstrated potent and broad-spectrum antifungal activity. nih.gov

In Vitro Antimicrobial and Antifungal Activity of Pyrrolidine Derivatives
Compound ClassTarget Organism(s)Key FindingsReference
Pyrrolidine-2,5-dione derivativesStaphylococcus aureus, Candida tropicalis, Cryptococcus neoformansModerate to low antimicrobial activities with MICs ranging from 16-256 μg/mL. nih.gov
2,3-Pyrrolidinedione derivativesStreptococcus mutans, Candida albicansSignificant antimicrobial activity, comparable to chlorhexidine. researchgate.netnih.gov
Phloeodictine analoguesCryptococcus neoformans, Candida spp., Aspergillus fumigatusPotent fungicidal activity with MICs in the range of 0.88-10 μM. nih.gov
1-(4-methoxyphenyl)pyrrolidin-2-onesRhizobium radiobacter, Xanthomonas campestris, Escherichia coliModerate activity against tested bacterial strains. researchgate.net

Anticancer Activity in Cell Lines (in vitro)

The development of novel anticancer agents is a major focus of medicinal chemistry, and the pyrrolidine scaffold has been extensively explored in this context. researcher.life

Cytotoxicity in Cancer Cell Lines: A variety of pyrrolidone derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines. researchgate.netresearchwithnj.commdpi.comscilit.com For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were tested against A549 human non-small cell lung cancer cells. researchgate.netresearchwithnj.commdpi.comscilit.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, with some derivatives showing higher potency than the standard drug cytarabine. researchwithnj.comlsmu.lt

In Vitro Anticancer Activity of Pyrrolidone Derivatives
Compound SeriesCell LineKey FindingsReference
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (human non-small cell lung cancer)Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. researchwithnj.comlsmu.lt

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity. nih.govmdpi.com For this compound analogues, SAR analysis helps in designing more potent and selective compounds.

Systematic modifications of the pyrrolidine scaffold and its substituents have revealed several key trends:

Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring can have a profound impact on activity. For example, in a series of benzimidazole (B57391) derivatives, electron-withdrawing groups on the phenyl ring at the R1 position, such as trifluoromethyl and cyano groups, led to higher inhibitory activity compared to electron-donating groups like methoxy (B1213986). nih.gov

Modifications of the Pyrrolidine Ring: Alterations to the pyrrolidine ring itself or the substituents directly attached to it are critical. In a study of nicotinic acetylcholine (B1216132) receptor agonists based on a 3-[2-((S)-pyrrolidinyl)methoxy]pyridine scaffold, substitutions on the pyridine (B92270) ring resulted in a wide range of binding affinities (Ki values from 0.15 to >9,000 nM) and varying functional activities at different receptor subtypes. nih.gov

A systematic SAR study of 1-heteroaryl-2-alkoxyphenyl analogues as inhibitors of SARS-CoV-2 replication demonstrated that a 3- or 4-pyridyl moiety on an oxadiazole ring was optimal for activity. researchgate.net This highlights the importance of specific heteroaromatic systems in achieving potent biological effects.

nih.gov
Structure-Activity Relationship (SAR) Highlights for Pyrrolidine Analogues
Scaffold/SeriesStructural ModificationImpact on ActivityReference
Benzimidazole derivativesElectron-withdrawing groups on the R1 phenyl ringIncreased inhibitory activity. nih.gov
3-[2-((S)-pyrrolidinyl)methoxy]pyridine analoguesSubstitution on the pyridine ringProfound effect on binding affinity and functional activity at nicotinic acetylcholine receptor subtypes.
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivativesIncorporation of oxadiazolethione and aminotriazolethione ringsEnhanced anticancer activity.
1-Heteroaryl-2-alkoxyphenyl analogues3- or 4-pyridyl moiety on an oxadiazole ringOptimal for SARS-CoV-2 replication inhibition.
Generated code

Target Identification and Mechanistic Elucidation of Biological Actions (in vitro)

The in vitro biological activity of this compound and its analogues has been a subject of investigation to identify their molecular targets and elucidate the mechanisms through which they exert their pharmacological effects. Research has primarily focused on their interaction with key receptors in the central nervous system, notably the N-methyl-D-aspartate (NMDA) receptor and the histamine (B1213489) H3 receptor.

A significant body of evidence points towards the NMDA receptor as a primary target for aryl-substituted amine derivatives. While direct studies on this compound are limited in publicly accessible literature, data from structurally related compounds provide strong indications of its potential activity. For instance, 3-methoxyphencyclidine (3-MeO-PCP), a compound that also features the 3-methoxyphenyl moiety, is a potent NMDA receptor antagonist. In vitro binding assays have demonstrated that 3-MeO-PCP binds to the NMDA receptor with high affinity, exhibiting a Ki value in the range of 20 to 38 nM. who.intresearchgate.net This affinity is notably greater than that of other well-known NMDA receptor antagonists like phencyclidine (PCP) and ketamine. who.int

Further supporting the role of the aryl-pyrrolidine scaffold in NMDA receptor modulation, a series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes have been identified as NMDA receptor antagonists that act at the glycine (B1666218) binding site. nih.gov Functional assays have shown that analogues such as 3-MeO-PCMo inhibit glutamate-induced reduction of drebrin cluster density in cultured neurons, with an IC50 value of 26.67 μM, compared to 2.02 μM for PCP and 1.51 μM for 3-MeO-PCP. researchgate.net

Table 1: In Vitro NMDA Receptor Binding Affinities of 3-Methoxyphenyl Analogues

CompoundReceptor/SiteAssay TypeKi (nM)Reference
3-MeO-PCPNMDA ReceptorRadioligand Binding20 who.int
3-MeO-PCPNMDA ReceptorRadioligand Binding38 who.int
Phencyclidine (PCP)NMDA ReceptorRadioligand Binding250 who.int
KetamineNMDA ReceptorRadioligand Binding659 who.int

Table 2: In Vitro Functional Activity of 3-Methoxyphenyl Analogues at the NMDA Receptor

CompoundAssayMeasured EffectIC50 (μM)Reference
3-MeO-PCMoDrebrin Cluster DensityInhibition of glutamate-induced reduction26.67 researchgate.net
PCPDrebrin Cluster DensityInhibition of glutamate-induced reduction2.02 researchgate.net
3-MeO-PCPDrebrin Cluster DensityInhibition of glutamate-induced reduction1.51 researchgate.net

The pyrrolidine moiety is a recognized pharmacophore in the development of histamine H3 receptor antagonists. Structure-activity relationship (SAR) studies on various libraries of pyrrolidine-containing compounds have established their potential in this area. nih.gov Although specific data for this compound is not detailed, the general trend for pyrrolidine derivatives suggests a likelihood of interaction with the H3 receptor.

For example, a series of 4-tert-butylphenoxyalkoxyamines with different cyclic amine moieties, including pyrrolidine, have been designed and evaluated for their affinity towards the human histamine H3 receptor (hH3R). mdpi.com This highlights the versatility of the pyrrolidine scaffold in targeting H3 receptors. Further research has led to the development of dual-target ligands that combine histamine H3 receptor antagonism with other activities, such as monoamine oxidase B inhibition, for potential therapeutic applications in neurodegenerative diseases. mdpi.com

While direct quantitative data for this compound at the histamine H3 receptor is not available in the reviewed literature, the established role of the pyrrolidine core in H3 receptor antagonism suggests this as a plausible area for its biological activity that warrants further investigation.

Computational Chemistry and Theoretical Investigations of R 2 3 Methoxyphenyl Pyrrolidine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental in elucidating the electronic properties and geometric structure of (R)-2-(3-methoxyphenyl)pyrrolidine at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine its optimized molecular geometry in the ground state. bhu.ac.in This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

These geometric parameters are crucial for understanding the molecule's stability and intrinsic properties. Furthermore, DFT is utilized to compute various quantum chemical descriptors that shed light on the molecule's reactivity. These descriptors, derived from the optimized structure, are essential for predicting how the molecule will behave in chemical reactions.

Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated by DFT

DescriptorSymbolFormulaSignificance
Ionization Potential IP-EHOMOThe minimum energy required to remove an electron.
Electron Affinity EA-ELUMOThe energy released when an electron is added.
Electronegativity χ(IP + EA) / 2The power of an atom to attract electrons to itself.
Chemical Hardness η(IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Softness S1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index ωχ² / (2η)A measure of the electrophilic nature of a molecule.

This table presents a set of theoretical descriptors commonly derived from DFT calculations to predict molecular reactivity. The formulas relate these descriptors to the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying the reactive sites of a molecule. ajchem-a.com The MEP surface illustrates the charge distribution around the molecule, with different colors representing varying electrostatic potential values. Typically, red areas indicate regions of negative potential (rich in electrons) which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. bhu.ac.inacadpubl.eu For this compound, the MEP map would likely highlight the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen of the methoxy (B1213986) group as potential sites for electrophilic interaction. ajchem-a.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eu Analysis of the HOMO and LUMO distributions reveals the regions of the molecule most involved in electron donation and acceptance, providing insight into its reactivity in processes like cycloaddition reactions. wikipedia.orgnih.gov Time-dependent DFT (TD-DFT) is often used to calculate these electronic properties. bhu.ac.in

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound and its analogs, docking studies are instrumental in understanding their binding modes within the active sites of target proteins, like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the conformational stability of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adjust to each other under physiological conditions. nih.gov The stability of the complex, often evaluated by metrics like root-mean-square deviation (RMSD), is crucial for validating the docking results and confirming a stable binding mode. nih.gov

Table 2: Example of a Ligand-Protein Interaction Summary from a Docking Study

Interaction TypeInteracting Residue(s) in Target ProteinLigand Atom(s) InvolvedDistance (Å)
Hydrogen Bond Tyr511Pyrrolidine N-H2.9
Hydrogen Bond Thr550Methoxy O3.1
Pi-Pi Stacking Phe543Phenyl Ring4.5
Hydrophobic Ile569, Met547Phenyl RingN/A

This table is a hypothetical representation of data that would be generated from a molecular docking study of this compound with a target protein, illustrating the types and specifics of binding interactions.

The conformational changes in the pyrrolidine ring can be described by a process called pseudorotation. The two most common puckered forms are the "envelope" (or "twist") and "half-chair" (or "endo" and "exo") conformations. The specific pucker of the pyrrolidine ring can significantly influence the orientation of the 3-methoxyphenyl (B12655295) substituent, thereby affecting its interaction with biological targets. Studies on related pyrrolidine derivatives have shown that introducing certain substituents can create a "conformational switching element," highlighting the importance of this ring's flexibility in biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of pyrrolidine analogs, QSAR models can be developed to predict their inhibitory activity against targets like dipeptidyl peptidase IV (DPP-IV). nih.gov

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in a dataset. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust QSAR model, validated by statistical metrics like the correlation coefficient (r²), can predict the activity of new, unsynthesized compounds. nih.govnih.gov Studies on pyrrolidine analogs have shown that parameters like shape flexibility, dipole moment, and specific atom E-state indices can be crucial in determining their inhibitory potency. nih.gov These models are valuable tools for the rational design of new, more potent derivatives. zsmu.edu.ua

Table 3: Key Parameters in a QSAR Model for Pyrrolidine Analogs

Statistical ParameterValueDescription
r² (Correlation Coefficient) > 0.8Indicates a good fit of the model to the training data. nih.gov
q² (Cross-validated r²) > 0.7Indicates the predictive power of the model for new data. nih.gov
F-test value HighShows the statistical significance of the regression model. nih.gov
Key Molecular Descriptors N/AShape flexibility index, Ipso atom E-state index, Dipole moment. nih.gov

This table summarizes the statistical validation parameters and key molecular descriptors identified in a QSAR study of pyrrolidine analogs, demonstrating the model's robustness and the structural features important for activity. nih.govnih.gov

Computational Analysis of this compound Reveals Key Intermolecular Forces

A detailed examination of the intermolecular interactions and crystal packing of this compound through computational methods, including Hirshfeld surface analysis, is not publicly available in existing scientific literature. While research has been conducted on the crystallographic and computational analysis of similar compounds, such as other pyrrolidine derivatives and molecules containing a methoxyphenyl group, a specific study dedicated to the title compound is absent from the reviewed sources.

Computational chemistry and theoretical investigations are powerful tools for understanding the three-dimensional arrangement of molecules in a crystal lattice and the nature of the non-covalent interactions that govern this assembly. Techniques like Hirshfeld surface analysis provide a unique way to visualize and quantify intermolecular contacts, offering insights into the stability and properties of a crystalline solid.

For a molecule like this compound, a comprehensive computational study would typically involve the following:

Crystal Structure Determination: The first step would be to obtain the single-crystal X-ray diffraction data for the compound. This experimental technique provides the precise coordinates of each atom in the unit cell of the crystal, forming the basis for all subsequent computational analysis.

H···H contacts: Typically the most abundant type of contact, representing van der Waals forces.

C-H···π interactions: The interaction between a C-H bond and the electron cloud of the methoxyphenyl ring.

N-H···O interactions: Potential hydrogen bonding between the pyrrolidine nitrogen (if protonated) and the oxygen of the methoxy group of a neighboring molecule.

C-H···O interactions: Weak hydrogen bonds involving a C-H bond and the methoxy oxygen atom.

π···π stacking: Potential interactions between the aromatic rings of adjacent molecules.

Energy Framework Analysis: This computational approach calculates the interaction energies between molecules in the crystal, distinguishing between electrostatic, dispersion, and repulsion components. This provides a quantitative measure of the forces holding the crystal together.

In the absence of a specific study on this compound, we can refer to analyses of structurally related compounds to anticipate the types of interactions that would be significant. For instance, studies on other pyrrolidine derivatives often highlight the role of hydrogen bonding involving the pyrrolidine nitrogen. iucr.org Similarly, analyses of compounds containing a 3-methoxyphenyl group frequently report the presence of C-H···π interactions and weak C-H···O hydrogen bonds. nih.gov

A complete understanding of the intermolecular interactions and crystal packing of this compound awaits a dedicated crystallographic and computational investigation. Such a study would provide valuable data on the supramolecular chemistry of this compound and could contribute to a broader understanding of structure-property relationships in related molecules.

Data Tables

As no specific research data for the Hirshfeld surface analysis of this compound is available, the following tables are presented as illustrative examples of how such data would be typically organized. The values are hypothetical and based on findings for similar compounds.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction TypePercentage Contribution (%)
H···H45.0
C···H/H···C25.5
O···H/H···O18.2
N···H/H···N8.5
C···C1.8
Other1.0

Table 2: Hypothetical Interaction Energies (kJ/mol) for this compound Dimer Calculated by Energy Framework Analysis

Interaction TypeE_elecE_dispE_repE_total
C-H···π-15.2-25.812.5-28.5
N-H···O-40.1-18.520.3-38.3
π···π stacking-10.5-30.215.1-25.6

Advanced Spectroscopic Characterization and Structural Elucidation of R 2 3 Methoxyphenyl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For chiral compounds like (R)-2-(3-methoxyphenyl)pyrrolidine, NMR is instrumental in determining stereochemistry and analyzing conformational dynamics. doi.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assigning specific proton and carbon signals and establishing through-bond connectivities. jst-ud.vn For example, HMBC correlations can be used to determine the position of substituents on the pyrrolidine (B122466) or phenyl ring. jst-ud.vn

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, provide through-space correlations between protons that are in close proximity, which is invaluable for determining relative stereochemistry and preferred conformations. researchgate.netmdpi.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, allowing for the differentiation of various spatial arrangements. mdpi.com

In conformational analysis, NMR is used to study the dynamic behavior of the pyrrolidine ring, which can exist in various puckered conformations (e.g., envelope, twist). The vicinal coupling constants (³J) between protons on adjacent carbons, obtained from high-resolution ¹H NMR spectra, are particularly informative. These coupling constants are related to the dihedral angle between the protons via the Karplus equation, enabling the deduction of the ring's puckering and the orientation of substituents (axial vs. equatorial). doi.org Computational modeling, often used in conjunction with NMR data, can help to identify the most stable conformers and their relative populations in solution. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Studies

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a prominent chiroptical method used to investigate the absolute configuration of chiral compounds in solution. nih.gov

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. ic.ac.uk A chiral molecule will exhibit a unique ECD spectrum with positive and/or negative bands, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. nih.gov

For determining the absolute configuration of this compound and its derivatives, the experimental ECD spectrum is typically compared with the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). researchgate.net Quantum mechanical calculations, often employing time-dependent density functional theory (TD-DFT), are used to predict the ECD spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. rsc.org

The ECD spectrum is sensitive to the conformation of the molecule. Therefore, it is often necessary to consider the contributions of all significantly populated conformers in the theoretical calculations to obtain an accurate prediction of the spectrum. ic.ac.uk This makes ECD a powerful tool not only for stereochemical assignment but also for conformational analysis in solution. nih.gov The use of achiral chromophoric moieties, known as chiroptical probes, can be attached to the chiral molecule to induce a strong and predictable ECD signal, which can simplify the determination of the absolute configuration. nih.gov

Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions and reaction mechanisms. arxiv.org These two techniques are often complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. arxiv.orgsapub.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. sapub.org Specific functional groups, such as C-H, N-H, C=O, and C-O, have characteristic absorption frequencies. For this compound, FTIR can be used to identify the presence of the methoxy (B1213986) group (C-O stretching), the secondary amine (N-H stretching and bending), and the aromatic ring (C-H and C=C stretching). researchgate.netresearchgate.net The position and shape of the N-H stretching band can also provide information about hydrogen bonding. researchgate.net

Raman spectroscopy is a light scattering technique where the frequency of the scattered light is shifted relative to the incident light. sapub.org These frequency shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of the pyrrolidine ring and the aromatic ring. sapub.org

By comparing the vibrational spectra of reactants, intermediates, and products, vibrational spectroscopy can be used to follow the course of a chemical reaction and gain mechanistic insights. For example, changes in the vibrational frequencies of specific functional groups can indicate their involvement in bond formation or cleavage during a reaction. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives for R 2 3 Methoxyphenyl Pyrrolidine

Emerging Synthetic Strategies for (R)-2-(3-Methoxyphenyl)pyrrolidine and its Analogs

While classical methods for pyrrolidine (B122466) synthesis are well-established, recent advancements offer more efficient, selective, and sustainable routes to chiral 2-arylpyrrolidines like this compound. Future research will likely focus on the application and optimization of these cutting-edge strategies.

One of the most promising areas is biocatalysis . The use of enzymes such as imine reductases (IREDs) and transaminases presents a green alternative to traditional chemical methods, often avoiding the need for costly and toxic heavy metals and harsh reaction conditions. nih.gov Stereocomplementary IREDs have demonstrated the ability to produce various chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity (>99% ee) and in good yields. nih.gov Similarly, transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available starting materials, achieving high enantiomeric excess. nih.gov Applying these biocatalytic systems to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

Another key direction is the development of novel catalytic C-H functionalization reactions. These methods allow for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. This approach can streamline synthetic routes by reducing the number of required steps. For instance, a practical two-step route to α-arylpyrrolidines involving Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination has been developed, which is compatible with a wide range of heteroaryl substituents. researchgate.net Adapting such strategies could enable the direct arylation of a pyrrolidine precursor or the cyclization of a functionalized amine to construct the desired 2-arylpyrrolidine core with high stereocontrol.

Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of complex heterocyclic compounds like pyrrolidines from simple starting materials in a single step. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a particularly powerful MCR for constructing highly functionalized and stereochemically rich pyrrolidine rings. nih.gov Developing MCRs tailored for the synthesis of this compound and its analogs would significantly enhance synthetic efficiency and allow for the rapid generation of diverse compound libraries for screening.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
Biocatalysis (IREDs, Transaminases) Use of enzymes for asymmetric synthesis.High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov
Catalytic C-H Functionalization Direct activation and functionalization of C-H bonds.Increased synthetic efficiency, fewer steps, novel disconnections. researchgate.net
Multicomponent Reactions (MCRs) Three or more reactants combine in a single operation.High atom economy, rapid access to complex structures, diversity-oriented synthesis. nih.govresearchgate.net
Ring-Closing Enyne Metathesis Formation of cyclic compounds from acyclic precursors.Access to diverse pyrrolidine derivatives under mild conditions. nih.gov

Advancements in Asymmetric Catalysis with Pyrrolidine-Based Ligands

The pyrrolidine ring is a privileged scaffold not only in bioactive molecules but also in the design of chiral ligands and organocatalysts. mdpi.com The development of analogs of this compound as new ligands could contribute to significant advancements in asymmetric catalysis.

Since the early 2000s, organocatalysis has emerged as a third pillar of catalysis, with pyrrolidine-based catalysts, particularly those derived from proline, playing a central role. nih.govnih.gov Diarylprolinol silyl (B83357) ethers, for example, are highly effective catalysts for a variety of asymmetric transformations. nih.gov Future research could involve designing and synthesizing novel prolinol-type catalysts derived from this compound. The electronic and steric properties of the 3-methoxyphenyl (B12655295) group could modulate the catalyst's reactivity and selectivity, potentially leading to improved performance in reactions like aldol condensations, Michael additions, and Diels-Alder cycloadditions. researchgate.netnih.gov

In metal-catalyzed reactions , C₂-symmetrical 2,5-disubstituted pyrrolidines have been extensively used as chiral ligands. nih.govacs.org These ligands have proven effective in a range of transformations, including enantioselective cycloadditions and cross-coupling reactions. nih.govacs.org By analogy, novel bidentate or monodentate ligands incorporating the this compound framework could be developed. The specific substitution pattern on the aryl ring may influence the electronic environment of the metal center, providing a handle for fine-tuning catalyst activity and enantioselectivity.

The integration of pyrrolidine units into hybrid materials , such as chiral mesoporous silica or polymer-supported catalysts, is another burgeoning field. nih.gov Immobilizing catalysts derived from this compound onto solid supports could facilitate catalyst recovery and recycling, enhancing the sustainability and industrial applicability of catalytic processes. nih.gov

Catalyst ClassMode of ActionPotential Application of this compound Analogs
Organocatalysts Activation of substrates via enamine or iminium ion intermediates. nih.govAsymmetric aldol, Mannich, Michael, and Diels-Alder reactions. nih.govresearchgate.net
Metal-Ligand Complexes Coordination to a metal center to create a chiral environment. nih.govEnantioselective hydrogenation, cross-coupling, and cycloaddition reactions. nih.govacs.org
Hybrid Material Catalysts Immobilization on solid supports like polymers or silica. nih.govHeterogeneous catalysis for improved recyclability and process efficiency. nih.gov

Novel Pharmacological Targets and Therapeutic Applications (Pre-clinical Research)

The 2-arylpyrrolidine motif is a common feature in a number of approved drugs and clinical candidates, suggesting a broad range of potential therapeutic applications for this compound and its analogs. nih.gov Pre-clinical research efforts could focus on exploring this scaffold against several novel pharmacological targets.

One area of significant interest is oncology . Several recently approved anti-cancer drugs, such as Acalabrutinib and Larotrectinib, contain a 2-(het)aryl-substituted pyrrolidine fragment. nih.gov Research has shown that certain 2-arylpyrrolidine-1-carboxamides exhibit potent in vitro activity against cancer cell lines and significant in vivo efficacy, with some compounds increasing life span by up to 447% in animal models. nih.gov Additionally, pyrrolidine derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tumor invasion and metastasis. nih.gov Therefore, screening this compound analogs for activity against various cancer cell lines and key oncology targets like MMPs or protein kinases is a logical next step.

Another potential therapeutic area is in infectious diseases . Some pyrrolidine-based compounds have been found to effectively suppress the growth of bacterial biofilms, which are a major cause of persistent and difficult-to-treat infections. nih.gov Given the growing threat of antimicrobial resistance, the discovery of new antibacterial agents with novel mechanisms of action is a critical priority. Investigating the anti-biofilm and antibacterial properties of this compound derivatives could lead to new treatments for bacterial infections.

Furthermore, the pyrrolidine scaffold is prevalent in compounds targeting the central nervous system (CNS) . For instance, novel pyrrolidine analogs have been synthesized and evaluated as high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. nih.gov Other studies have explored pyrrolidine derivatives as anticonvulsants and for their potential to treat neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase. nih.govnih.gov The physicochemical properties of this compound make it a suitable candidate for CNS drug discovery, warranting investigation into its activity at targets like nAChRs, ion channels, and other receptors within the brain.

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Protein kinases, Matrix Metalloproteinases (MMPs)The 2-arylpyrrolidine scaffold is present in approved anti-cancer drugs; related compounds show potent anti-proliferative and MMP inhibitory activity. nih.govnih.gov
Infectious Diseases Bacterial biofilm formation pathwaysPyrrolidine-based compounds have demonstrated the ability to inhibit the growth of bacterial biofilms. nih.gov
Central Nervous System (CNS) Nicotinic Acetylcholine Receptors (nAChRs), Voltage-gated ion channels, AcetylcholinesteraseThe scaffold is common in CNS-active compounds; analogs show high affinity for nAChRs and potential anticonvulsant activity. nih.govnih.govnih.gov
Inflammation and Pain Autotaxin (ATX), Cyclooxygenase (COX) enzymesPyrrolidine derivatives have shown analgesic effects and inhibitory activity against enzymes involved in inflammation. nih.gov

Integration of Computational and Experimental Approaches in Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern drug discovery that can accelerate the development of novel analogs of this compound. bpums.ac.ir Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of a series of pyrrolidine analogs with their biological activity. scispace.com For example, 3D-QSAR models have been successfully developed for pyrrolidine derivatives targeting the MDM2-p53 interaction, a key pathway in cancer. scispace.com Such models can predict the activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates and guide structural modifications. scispace.com

Molecular docking and dynamics simulations provide insights into how a ligand binds to its protein target at an atomic level. researchgate.net These techniques can be used to predict the binding mode of this compound analogs within the active site of a target protein, such as a kinase, a receptor, or an enzyme. This information is invaluable for understanding the key interactions that drive potency and selectivity and for designing new molecules with improved binding affinity. researchgate.net For instance, docking studies have been used to confirm the binding interactions of pyrrolidine-based hybrids with targets like human carbonic anhydrase and acetylcholinesterase. nih.gov

By integrating these computational approaches, researchers can adopt a fragment-based drug discovery (FBDD) or lead optimization strategy. The this compound core can serve as a starting fragment or scaffold. nih.gov Computational tools can then be used to explore "virtual libraries" of analogs, where different substituents are added to the pyrrolidine ring or the phenyl group. The most promising compounds identified in silico can then be synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing can significantly reduce the time and resources required to identify a clinical candidate. mdpi.com

Computational MethodApplication in Drug DesignExpected Outcome for Pyrrolidine Analogs
QSAR Building predictive models of biological activity based on molecular descriptors. scispace.comPrioritization of synthetic targets; understanding key structural features for activity.
Molecular Docking Predicting the preferred orientation of a ligand when bound to a target protein. researchgate.netElucidation of binding modes; rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules to assess the stability of ligand-protein complexes. researchgate.netConfirmation of binding stability; understanding the dynamic nature of the interaction.
Virtual Screening Computationally searching large compound libraries for potential hits against a target. bpums.ac.irIdentification of novel pyrrolidine-based hits with diverse chemical structures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-(3-methoxyphenyl)pyrrolidine, and what challenges arise during purification?

  • Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective methods using chiral auxiliaries (e.g., (R)-proline derivatives) are common. Purification challenges include separating enantiomers and removing byproducts. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) is recommended for enantiomer separation .
  • Data Note : Evidence from CAS lists confirms the availability of enantiomer-specific hydrochlorides (e.g., (S)-2-(3-methoxyphenyl)pyrrolidine hydrochloride, CAS 1381929-36-7), highlighting the need for precise stereochemical control .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., coupling constants in 1^1H-NMR) and mass spectrometry (LCMS) for molecular weight verification. Purity should be assessed via HPLC with UV detection (e.g., retention time 0.88 minutes in a C18 column) .
  • Safety Note : Ensure compliance with safety protocols for handling pyrrolidine derivatives, including PPE (gloves, goggles) and waste disposal .

Advanced Research Questions

Q. What are the key challenges in modifying the 3-methoxyphenyl group of this compound for medicinal chemistry applications?

  • Methodology : Demethylation attempts using hydriodic acid often yield resinous byproducts, as seen in similar compounds (e.g., 2-(m-methoxyphenyl)pyrrolidine). Alternative strategies include protecting group chemistry or enzymatic catalysis to preserve stereochemistry .
  • Data Contradiction : While hydriodic acid is standard for demethylation, its failure here suggests steric hindrance or electronic effects from the pyrrolidine ring. Researchers should explore mild deprotection agents like BBr3_3 .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

  • Methodology : Compare catalytic activity of (R)- and (S)-enantiomers in model reactions (e.g., Michael additions). Chiral HPLC and circular dichroism (CD) spectroscopy can correlate configuration with activity. For example, (R)-pyrrolidine derivatives are effective in organocatalysis due to their rigid conformation .
  • Case Study : (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0) demonstrates high enantioselectivity in aldol reactions, suggesting similar potential for the 3-methoxyphenyl analog .

Q. What analytical strategies resolve conflicting data on the stability of this compound under acidic conditions?

  • Methodology : Conduct stability studies using LCMS and 1^1H-NMR to monitor degradation products. For instance, under acidic conditions, pyrrolidine rings may undergo ring-opening or oxidation. Cross-reference with synthetic byproducts reported in patents (e.g., resinous products from HI treatment) .
  • Best Practice : Use deuterated solvents (e.g., D2_2O/DCl) for real-time NMR monitoring of degradation pathways .

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-2-(3-methoxyphenyl)pyrrolidine
Reactant of Route 2
(R)-2-(3-methoxyphenyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.